molecular formula C22H28O4 B070267 Corallidictyal A CAS No. 160632-45-1

Corallidictyal A

Cat. No.: B070267
CAS No.: 160632-45-1
M. Wt: 356.5 g/mol
InChI Key: XVRIRQMQGOSIKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Corallidictyal A is a natural product found in Siphonodictyon coralliphagum with data available.

Scientific Research Applications

1. Inhibition of Protein Kinase C

Corallidictyal A, identified from the marine sponge Aka (= Siphonodictyon) coralliphagum, exhibits properties as an inhibitor of protein kinase C. This enzyme plays a crucial role in various cellular processes, making this compound a potential compound for further pharmacological research (Chan et al., 1994).

2. Antimicrobial and Antiproliferative Properties

Research into the chemistry of the sponge Aka coralliphagum led to the isolation of several compounds, including Corallidictyals, which displayed antimicrobial activity against bacteria, yeasts, and fungi. They were also tested in antiproliferation assays, indicating potential uses in combating microbial infections and controlling cell proliferation (Grube et al., 2007).

3. Synthetic Methodology Development

Studies on this compound have contributed to advancements in synthetic chemistry. For instance, the total synthesis of Corallidictyal D was achieved, demonstrating the utility of specific reagents and methodologies in creating complex marine natural products. This contributes to the broader field of organic synthesis (Cano et al., 2013).

4. Biosynthesis Insights

Research into the biosynthesis of Corallidictyals A-D offers insights into the natural production processes of these compounds. Understanding these processes can provide valuable information for the field of bioorganic chemistry and aid in the synthetic production of these compounds (Markwell-Heys & George, 2016).

5. Potential Therapeutic Applications

This compound, derived from marine corals, has been studied in the context of integrative medicine. Compounds from corals show promise in various therapeutic areas, including anti-inflammatory, anticancer, bone repair, and neurological benefits (Cooper et al., 2014).

Properties

CAS No.

160632-45-1

Molecular Formula

C22H28O4

Molecular Weight

356.5 g/mol

IUPAC Name

5-hydroxy-4',4',7',8'a-tetramethyl-6-oxospiro[1-benzofuran-2,8'-2,3,4a,5,6,7-hexahydro-1H-naphthalene]-7-carbaldehyde

InChI

InChI=1S/C22H28O4/c1-13-6-7-17-20(2,3)8-5-9-21(17,4)22(13)11-14-10-16(24)18(25)15(12-23)19(14)26-22/h10-13,17,24H,5-9H2,1-4H3

InChI Key

XVRIRQMQGOSIKV-UHFFFAOYSA-N

SMILES

CC1CCC2C(CCCC2(C13C=C4C=C(C(=O)C(=C4O3)C=O)O)C)(C)C

Canonical SMILES

CC1CCC2C(CCCC2(C13C=C4C=C(C(=O)C(=C4O3)C=O)O)C)(C)C

Synonyms

corallidictyal A
corallidictyal B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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